

Unveiling (4-Butyrylphenyl)boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Butyrylphenyl)boronic acid

Cat. No.: B1289918

[Get Quote](#)

(4-Butyrylphenyl)boronic acid, a versatile organoboron compound, serves as a crucial building block in organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a fundamental process in constructing complex molecular architectures.^[1] This technical guide provides an in-depth overview of the commercial availability and purity of **(4-Butyrylphenyl)boronic acid**, alongside relevant technical data for researchers, scientists, and drug development professionals.

Commercial Availability and Purity Levels

A survey of prominent chemical suppliers reveals the ready availability of **(4-Butyrylphenyl)boronic acid**, typically offered at purity levels suitable for research and development purposes. The compound is identifiable by its CAS Number: 145240-28-4.^{[1][2]}

Supplier	CAS Number	Purity Level	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich	145240-28-4	≥95%	C10H15BO2	178.04
Boron Molecular	145240-28-4	Not Specified	C10H15BO2	178.04

Note: Purity levels and available grades may vary. Researchers should consult the suppliers' websites for the most current information and to request certificates of analysis for specific

batches.

Physicochemical Properties

Key physicochemical properties of **(4-Butyrylphenyl)boronic acid** are summarized below.

Property	Value
Molecular Formula	C ₁₀ H ₁₅ BO ₂ [3]
Molecular Weight	178.04 g/mol [3]
Appearance	White to light yellow solid
Melting Point	91-97 °C (lit.) [2]
InChI	InChI=1S/C ₁₀ H ₁₅ BO ₂ /c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H ₂ ,1H ₃ [2]
SMILES	CCCCc1ccc(cc1)B(O)O [2]

Experimental Protocols: General Purification of Arylboronic Acids

While specific, detailed experimental protocols for the synthesis of **(4-Butyrylphenyl)boronic acid** are proprietary to the manufacturers, a general and widely applicable purification method for arylboronic acids involves an acid-base extraction procedure. This technique leverages the acidic nature of the boronic acid functional group.

Objective: To remove non-acidic organic impurities from crude arylboronic acids.

Materials:

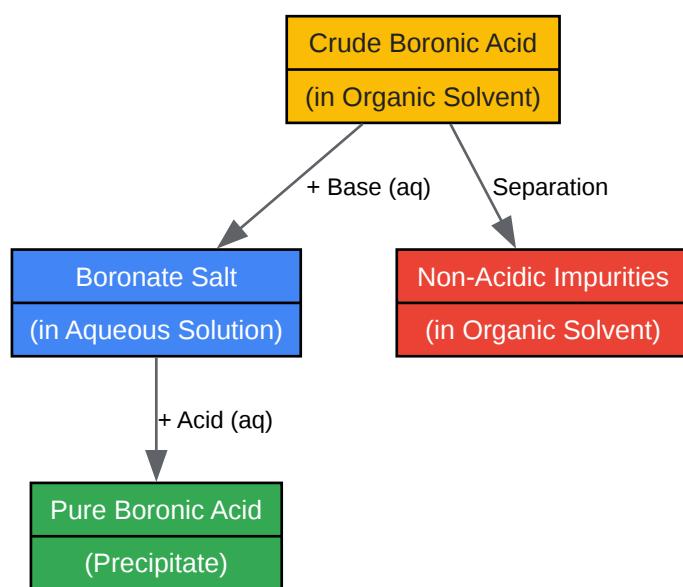
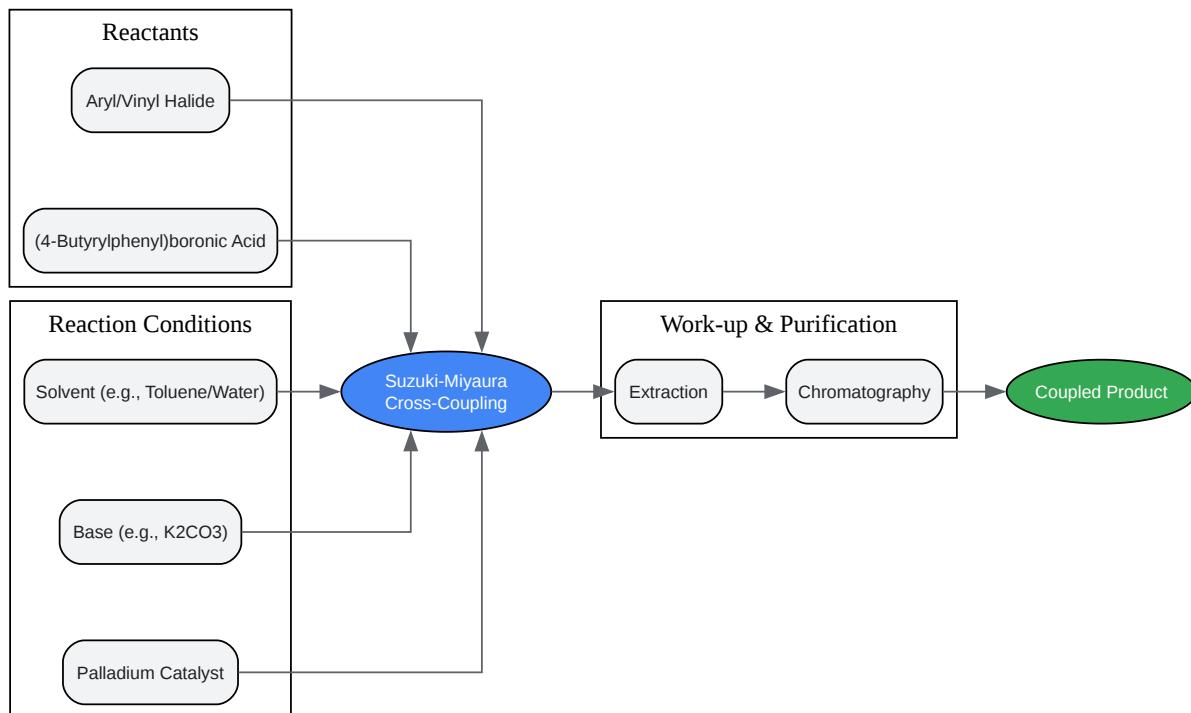
- Crude **(4-Butyrylphenyl)boronic acid**
- A suitable base (e.g., sodium hydroxide, potassium hydroxide)[\[4\]](#)
- A suitable acid (e.g., hydrochloric acid, sulfuric acid)[\[4\]](#)

- An organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate)[4]
- Water (deionized)
- Standard laboratory glassware (beakers, separatory funnel, flasks)
- pH indicator paper or a pH meter
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Dissolution: Dissolve the crude boronic acid in an appropriate organic solvent.
- Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution. The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Non-acidic impurities will remain in the organic layer.
- Separation: Carefully separate the aqueous layer containing the boronate salt from the organic layer.
- Acidification: Cool the aqueous layer in an ice bath and acidify with a suitable acid until the pH is acidic (typically pH 2-3). This will protonate the boronate salt, causing the purified boronic acid to precipitate out of the solution.[4]
- Isolation: Collect the precipitated pure boronic acid by filtration.
- Washing: Wash the solid with cold water to remove any remaining salts.
- Drying: Dry the purified boronic acid under vacuum to remove residual solvent and water.

This process can significantly enhance the purity of the final product, often achieving purities of $\geq 99\%.$ [5]



Quality Control and Analysis

The analysis of boronic acids and their esters can be challenging due to their potential for hydrolysis.[6][7] High-performance liquid chromatography (HPLC) is a common technique for

assessing the purity of **(4-Butyrylphenyl)boronic acid**.^{[8][9]} Non-aqueous capillary electrophoresis (NACE) has also been shown to be an effective method for the analysis of boronic acids and esters, minimizing hydrolysis during analysis.^[6]

Visualization of a General Suzuki-Miyaura Coupling Workflow

The primary application of **(4-Butyrylphenyl)boronic acid** is in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates a generalized workflow for such a reaction.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 4-Butylphenylboronic acid = 95 145240-28-4 [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-叔丁基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Unveiling (4-Butyrylphenyl)boronic Acid: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289918#commercial-suppliers-and-purity-levels-of-4-butyrylphenyl-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com